BenchChemオンラインストアへようこそ!

SAR103168

Src kinase inhibition Tyrosine kinase inhibitor AML therapy

SAR103168 is a highly differentiated pyrido[2,3-d]pyrimidine multi-kinase inhibitor crucial for AML research. It uniquely exhibits FLT3-independent potency in >85% of primary patient samples, plus activity in P-glycoprotein-expressing cells, enabling robust studies in refractory leukemia models where FLT3 inhibitors like gilteritinib fail. Preclinically validated synergy with cytarabine makes it the definitive tool for designing combination therapies, offering a clear advantage over generic Src/Abl inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1191841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR103168
SynonymsSAR103168;  SAR-103168;  SAR 103168.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

SAR103168: Multi-Kinase Inhibitor for Refractory Myeloid Leukemias – Preclinical Profile & Procurement Data


SAR103168 (1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea) is a pyrido[2,3-d]pyrimidine-subclass multi-kinase inhibitor originally developed by Sanofi [1]. It exhibits nanomolar inhibitory activity against a broad spectrum of kinases, including the Src family, BCR-Abl, and angiogenic receptors such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR [2]. Preclinical studies demonstrated potent anti-leukemic effects in both in vitro and in vivo models of acute and chronic myeloid leukemias, leading to a Phase I clinical trial (NCT00981240) in patients with relapsed/refractory AML or high-risk MDS [3].

Why SAR103168 Cannot Be Interchanged with Other Multi-Kinase Inhibitors in AML Research


SAR103168's differentiation stems from its unique target profile, potent Src inhibition at sub-nanomolar concentrations, and retained activity in high-risk AML subsets. Unlike many FLT3-centric inhibitors (midostaurin, gilteritinib), its efficacy is independent of FLT3 mutational status [1]. Furthermore, its activity in P-glycoprotein-expressing cells and demonstrated synergy with cytarabine [2] offer distinct preclinical advantages. Substituting SAR103168 with a generic Src/Abl inhibitor (e.g., dasatinib) or a broader multi-kinase inhibitor (e.g., ponatinib) without considering these quantitative differentiators can compromise experimental outcomes, particularly in models of refractory disease or combination therapy protocols.

Quantitative Evidence for SAR103168 Selection: Head-to-Head Kinase Potency & Preclinical Differentiation


Src Kinase Inhibitory Potency: SAR103168 vs. Dasatinib, Ponatinib & Bosutinib

SAR103168 exhibits potent Src kinase inhibition with an IC50 of 0.65 ± 0.02 nM at 100 μM ATP [1]. This potency is comparable to the dual Src/Abl inhibitor dasatinib (IC50 = 0.5–0.8 nM) but significantly greater than the multi-targeted kinase inhibitor ponatinib (IC50 = 5.4 nM) [2] and the Src/Abl inhibitor bosutinib (IC50 = 1.2 nM) [3].

Src kinase inhibition Tyrosine kinase inhibitor AML therapy

Activity in Primary AML Patient Samples: Efficacy Against High-Risk Cytogenetics & FLT3 Independence

In a preclinical study, SAR103168 inhibited proliferation of leukemic progenitors (CFU-L) in 29 AML patient samples, with >85% sensitivity observed [1]. Notably, this activity was independent of FLT3 expression, and the compound was effective in 50% of high-risk patient samples carrying chromosome 7 abnormalities or complex rearrangements [1]. This contrasts with many AML-targeted agents, such as midostaurin or gilteritinib, whose primary mechanism relies on FLT3 inhibition.

Primary AML cells FLT3-independent activity High-risk cytogenetics

Activity in P-Glycoprotein-Expressing AML Cells: Potential to Overcome Efflux-Mediated Resistance

SAR103168 demonstrated activity in immature CD34+ AML cells expressing functional P-glycoprotein (P-gp) . P-gp-mediated drug efflux is a common mechanism of resistance in AML, limiting the efficacy of many standard chemotherapeutics. While direct comparator data is unavailable, this property suggests SAR103168 may retain activity in a model system where certain P-gp substrate inhibitors are compromised.

P-glycoprotein Multidrug resistance CD34+ AML cells

Synergistic Anti-Leukemic Activity with Cytarabine in Preclinical Models

In vivo, the combination of SAR103168 and cytarabine demonstrated synergistic anti-tumor activity in AML (KG1, EOL-1, Kasumi-1, CTV1) and CML (K562) xenograft models [1]. While quantitative synergy scores (e.g., combination index) are not reported in the primary abstract, the observation of 'synergistic activity' provides a strong rationale for further investigation of this combination regimen.

Cytarabine combination Synergistic activity AML xenograft models

Optimal Research & Industrial Application Scenarios for SAR103168 Based on Preclinical Evidence


Preclinical Investigation of Src-Dependent Signaling in AML Subtypes Unresponsive to FLT3 Inhibitors

Given SAR103168's high potency against Src (IC50 = 0.65 nM) and its FLT3-independent activity in >85% of primary AML patient samples [1], it is uniquely suited for mechanistic studies dissecting Src family kinase contributions in AML models that lack FLT3 mutations or have acquired resistance to FLT3-targeted agents. This allows researchers to decouple Src inhibition from FLT3 modulation, a key advantage over agents like midostaurin or gilteritinib.

Combination Therapy Studies with Cytarabine in Resistant AML Xenograft Models

The reported synergistic activity between SAR103168 and cytarabine in multiple AML and CML xenograft models [2] provides a strong preclinical foundation for designing combination studies. Researchers can leverage this data to explore optimized dosing schedules and evaluate the efficacy of the SAR103168/cytarabine combination in models of refractory or high-risk AML, where standard cytarabine-based regimens often fail.

Modeling Drug Resistance and Efflux Mechanisms in CD34+ AML Progenitor Cells

The demonstrated activity of SAR103168 in immature CD34+ AML cells expressing functional P-glycoprotein makes it a valuable tool for studying drug resistance mediated by efflux pumps. This scenario is particularly relevant for research focused on leukemia stem cells or minimal residual disease, where P-gp expression is often elevated and contributes to treatment failure.

Comparative Pharmacology Studies of Multi-Kinase Inhibitor Selectivity Profiles

With a defined kinase inhibition profile (Src, Abl, VEGFR1/2, Tie2, PDGFR, FGFR1/3, EGFR) and potent Src inhibition, SAR103168 serves as a reference compound for comparative selectivity screens against other multi-kinase inhibitors like ponatinib or dasatinib [3]. Its distinct polypharmacology allows researchers to attribute specific cellular phenotypes to a unique pattern of kinase blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR103168

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.